molecular formula C9H16O6 B13987935 3-[3-(2-Carboxyethoxy)propoxy]propanoic acid CAS No. 20575-83-1

3-[3-(2-Carboxyethoxy)propoxy]propanoic acid

Cat. No.: B13987935
CAS No.: 20575-83-1
M. Wt: 220.22 g/mol
InChI Key: IJSFQTQPYISNEF-UHFFFAOYSA-N
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Description

3-[3-(2-Carboxyethoxy)propoxy]propanoic acid (commonly abbreviated as TA or "tetra acid") is a polycarboxylic acid derivative characterized by two propoxy-linked carboxyethyl branches. This compound is notable for its role in synthesizing nanophotosensitizers for targeted cancer therapy. TA serves as a critical linker in diselenide-bridged nanocarriers, enabling reactive oxygen species (ROS)-sensitive drug delivery systems . Its structure facilitates conjugation with photosensitizers like chlorin e6 (Ce6) and poly(ethylene glycol) (PEG), enhancing tumor-targeting efficiency and biocompatibility in vitro and in vivo .

Properties

CAS No.

20575-83-1

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

IUPAC Name

3-[3-(2-carboxyethoxy)propoxy]propanoic acid

InChI

InChI=1S/C9H16O6/c10-8(11)2-6-14-4-1-5-15-7-3-9(12)13/h1-7H2,(H,10,11)(H,12,13)

InChI Key

IJSFQTQPYISNEF-UHFFFAOYSA-N

Canonical SMILES

C(COCCC(=O)O)COCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-Carboxyethoxy)propoxy]propanoic acid typically involves the reaction of propylene oxide with ethylene glycol, followed by carboxylation. The reaction conditions often include the use of catalysts such as sodium hydroxide or potassium hydroxide to facilitate the formation of the ether linkages .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the carboxylation step .

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-Carboxyethoxy)propoxy]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-[3-(2-Carboxyethoxy)propoxy]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioconjugates and drug delivery systems.

    Medicine: Investigated for its potential in targeted drug delivery and photodynamic therapy.

    Industry: Utilized in the production of polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-[3-(2-Carboxyethoxy)propoxy]propanoic acid involves its ability to form stable complexes with various molecules. This property is exploited in drug delivery systems where the compound can encapsulate therapeutic agents and release them in a controlled manner. The molecular targets and pathways involved include interactions with cellular receptors and enzymes .

Comparison with Similar Compounds

Phenyl-Substituted Propanoic Acid Derivatives

These compounds feature aromatic or substituted phenyl groups directly attached to the propanoic acid backbone, influencing their bioactivity and metabolic pathways.

Compound Name Key Functional Groups Applications References
3-(3′-Hydroxyphenyl)propanoic acid 3-hydroxyphenyl, propanoic acid Microbial catabolite; studied for antioxidant and anti-inflammatory properties
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives 4-hydroxyphenyl, amino group Anticancer agents with structure-dependent activity; inhibit β-hexosaminidase release
3-(2,4′-Dihydroxy-3′,5′-dimethoxyphenyl)propanoic acid Dihydroxy-dimethoxyphenyl Isolated from Ephedra intermedia; potential anti-asthma activity

Structural and Functional Contrast with TA :

  • Phenyl-substituted derivatives lack the extended ethoxy-propoxy chains of TA, limiting their utility in nanocarrier synthesis. Instead, their aromaticity enhances direct interaction with biological targets (e.g., enzymes, receptors).
  • TA’s multiple carboxyl groups enable conjugation with PEG and photosensitizers, whereas phenyl derivatives are primarily bioactive monomers .

PEG-Modified Propanoic Acid Derivatives

These compounds incorporate poly(ethylene glycol) (PEG) or ethoxy linkers, improving solubility and pharmacokinetics.

Compound Name Key Functional Groups Applications References
3-[4-(3-Ethoxy-3-oxopropoxy)butoxy]propanoic acid Ethoxy, butoxy linker Intermediate in prodrug synthesis; enhances lipophilicity
3-(2-((Benzyloxy)carbonyl)ethoxy)propanoic acid Benzyl-protected carboxylate PEG linker for drug conjugation; used in peptide synthesis
3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid Hydroxy-PEG2-acid Biocompatible linker for antibody-drug conjugates

Structural and Functional Contrast with TA :

  • TA’s branched carboxyethoxy-propoxy chains provide multiple conjugation sites, whereas linear PEG derivatives (e.g., ) prioritize monofunctional linkages.
  • TA’s ROS-sensitive diselenide bonds (absent in PEG derivatives) enable triggered drug release in cancer cells .

Other Structural Analogues

Diverse modifications to the propanoic acid backbone yield compounds with unique properties.

Compound Name Key Functional Groups Applications References
3-(2-Thienyl)propanoic acid Thienyl group Material science; precursor for conductive polymers
3-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]propanoic acid tert-Butyl carbamate Protecting group in peptide synthesis
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid Oxadiazole ring Antimicrobial and anticancer scaffold

Structural and Functional Contrast with TA :

  • Heterocyclic or bulky substituents (e.g., oxadiazole in ) reduce solubility but enhance target specificity.
  • TA’s high carboxyl density supports pH-responsive drug delivery, unlike hydrophobic analogues like thienyl derivatives .

Biological Activity

3-[3-(2-Carboxyethoxy)propoxy]propanoic acid, often referred to as TA (tetra acid), is a compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. Its unique structure, characterized by multiple carboxylic acid groups, allows it to interact with various biological systems, making it a valuable subject of study for therapeutic applications, especially in cancer treatment.

Chemical Structure and Properties

The molecular structure of this compound features a central propane backbone with two carboxyethoxy side chains. This configuration enhances its solubility and reactivity in biochemical environments.

The biological activity of TA is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, leading to alterations in their activity and function. Notably, TA has been shown to enhance the efficacy of photodynamic therapy (PDT) by facilitating targeted delivery to cancer cells via folate receptor-mediated pathways .

1. Photodynamic Therapy (PDT)

TA has been utilized in the synthesis of nanophotosensitizers for PDT, a treatment modality that uses light-activated compounds to induce cell death in cancer cells. In studies involving Y79 retinoblastoma cells and MCF-7 breast cancer cells, TA-conjugated photosensitizers demonstrated increased selectivity and effectiveness in targeting tumor cells while minimizing damage to surrounding healthy tissue .

2. Biochemical Studies

The compound serves as a crucial reagent in biochemical studies aimed at investigating enzyme-substrate interactions and metabolic pathways. Its ability to form stable conjugates with other biomolecules enhances its utility in various research applications .

Case Study 1: Targeted Delivery in Cancer Treatment

In a study published in MDPI, researchers synthesized folic acid-conjugated poly(ethylene glycol)/Ce6 tetramers using TA. These nanophotosensitizers exhibited folate receptor specificity, which was confirmed through fluorescence imaging techniques. The results indicated that pre-administration of folic acid significantly decreased the uptake of the photosensitizer in non-targeted cells, highlighting the potential for targeted cancer therapies using TA-based compounds .

Case Study 2: Reactive Oxygen Species Generation

Another significant study focused on the generation of reactive oxygen species (ROS) upon activation of TA-conjugated compounds. The research demonstrated that upon light exposure, these compounds could effectively generate ROS, leading to increased cytotoxicity in cancer cells. This finding underscores the importance of TA in developing effective PDT agents .

Table 1: Comparison of Biological Activities

Compound NameMechanism of ActionApplication AreaTarget Cells
TAEnzyme modulation; ROS generationPhotodynamic therapyY79 retinoblastoma; MCF-7
FAPEGtaCe6Folate receptor targetingCancer treatmentFolate receptor-positive cells
Other LigandsPSMA inhibitionProstate cancer imagingPSMA+ LNCaP; PSMA- PC3

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